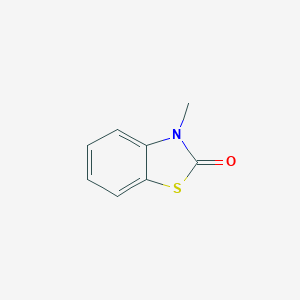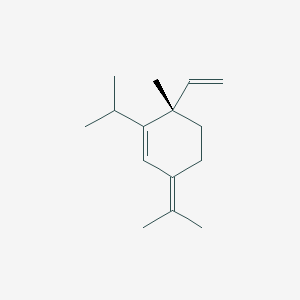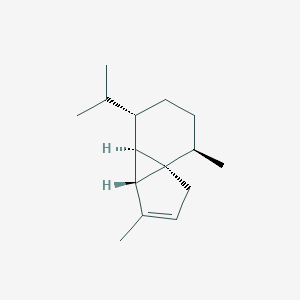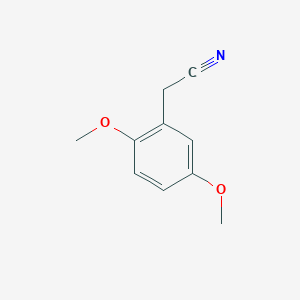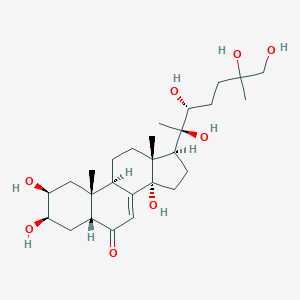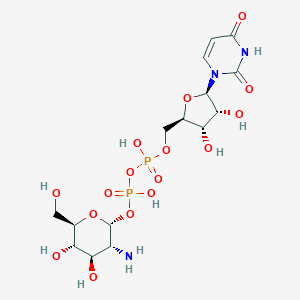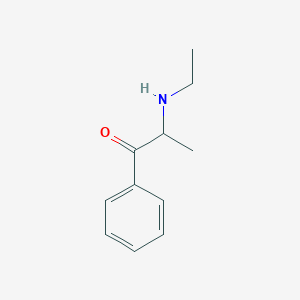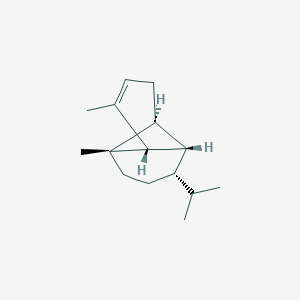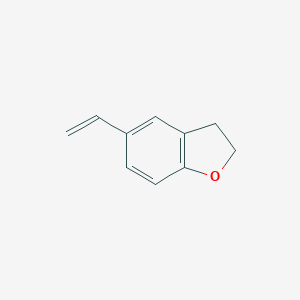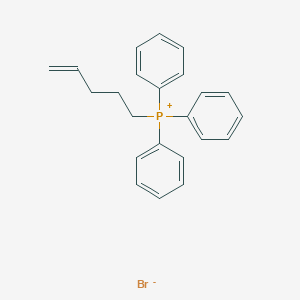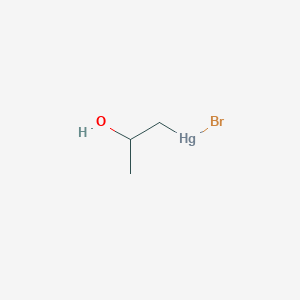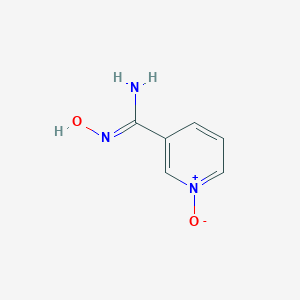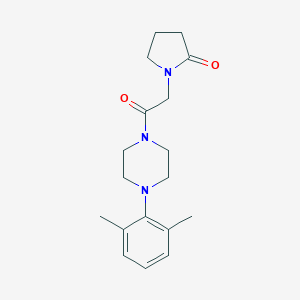
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PDP and has been found to have a variety of interesting properties that make it useful for a range of laboratory experiments. In
Mécanisme D'action
The mechanism of action of PDP involves its interaction with the dopamine transporter. PDP binds to the transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Effets Biochimiques Et Physiologiques
PDP has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine, PDP has also been shown to increase the release of norepinephrine and serotonin in the brain. PDP has also been found to have anxiolytic and antipsychotic effects, which make it useful for studying the effects of these neurotransmitters on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PDP in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the effects of dopamine on the brain and behavior. However, one of the main limitations of using PDP is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on PDP. One area of research is in the development of more efficient synthesis methods for PDP. Another area of research is in the study of PDP's effects on other neurotransmitters, such as glutamate and GABA. Additionally, there is potential for the use of PDP in the development of new treatments for a range of neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has been found to have a variety of potential applications in scientific research. Its high affinity for the dopamine transporter makes it useful for studying the effects of dopamine on the brain and behavior. While there are limitations to its use in lab experiments, there is potential for PDP to be used in the development of new treatments for a range of neurological disorders. Further research on PDP is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of PDP involves several steps that require specific reagents and conditions. The first step involves the reaction between 2,6-dimethylphenylhydrazine and ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,4-dioic acid ethyl ester. This intermediate is then reacted with pyrrolidine-2-one to form the final product, PDP. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
PDP has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. PDP has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the effects of dopamine on the brain. PDP has also been found to have potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
Numéro CAS |
131028-00-7 |
|---|---|
Nom du produit |
Piperazine, 1-(2,6-dimethylphenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
Formule moléculaire |
C18H25N3O2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-[2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-3-6-15(2)18(14)20-11-9-19(10-12-20)17(23)13-21-8-4-7-16(21)22/h3,5-6H,4,7-13H2,1-2H3 |
Clé InChI |
CEKSOYRGQQWHCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3CCCC3=O |
Autres numéros CAS |
131028-00-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




